N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide
Description
N-[3-(Dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a dimethylaminopropyl side chain and a pyridin-2-yloxy substituent on the benzamide core. The dimethylaminopropyl group is a common motif in bioactive molecules, often enhancing solubility and enabling interactions with biological targets such as kinases or receptors . The pyridin-2-yloxy moiety may contribute to π-π stacking interactions or hydrogen bonding, which are critical for binding to enzymes or nucleic acids.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(2)12-6-11-19-17(21)14-7-5-8-15(13-14)22-16-9-3-4-10-18-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPSGWXXTKLCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, followed by amidation with 3-(dimethylamino)propylamine.
Attachment of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced through a nucleophilic substitution reaction where 3-chlorobenzoic acid is reacted with 2-hydroxypyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-yloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide with structurally or functionally related compounds from the evidence:
Structural and Functional Analysis
Core Scaffold Variations: The target compound shares a benzamide core with N-[3-(dimethylamino)propyl]-3-hydroxybenzamide () but replaces the hydroxy group with a pyridin-2-yloxy moiety. This substitution likely enhances its binding affinity to aromatic-rich targets like kinases . Compared to the perfluorinated sulfonamides (), which share the dimethylaminopropyl group, the absence of fluorinated chains in the target compound suggests divergent applications (e.g., medicinal vs. industrial).
In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the dimethylaminopropyl chain but exemplifies how directing groups (e.g., N,O-bidentate) enable catalytic applications, a feature absent in the target compound .
Synthetic Accessibility: The synthesis of N-[3-(dimethylamino)propyl]-3-hydroxybenzamide () likely involves straightforward amidation of 3-hydroxybenzoic acid derivatives, whereas introducing the pyridin-2-yloxy group in the target compound may require more complex coupling reactions (e.g., SNAr or Ullmann-type couplings).
Research Findings and Implications
- Kinase Inhibition: Pyridin-2-yloxy-substituted benzamides (e.g., ) are established kinase inhibitors, suggesting the target compound could be optimized for similar targets with modifications to the dimethylaminopropyl chain .
- Solubility and Bioavailability: The dimethylaminopropyl group may improve water solubility, a critical factor for drug candidates, as seen in other dimethylamino-containing pharmaceuticals .
- Divergent Applications : Unlike perfluorinated analogs (), the target compound is unlikely to function as a surfactant but may exhibit enhanced biological activity due to its aromatic and polar substituents.
Biological Activity
N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide (CAS No. 1706377-17-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a complex structure comprising a benzamide core linked to a dimethylamino propyl chain and a pyridin-2-yloxy group. The synthesis typically involves:
- Formation of the Benzamide Core : Reaction of 3-hydroxybenzoic acid with thionyl chloride to produce 3-chlorobenzoic acid, followed by amidation with 3-(dimethylamino)propylamine.
- Attachment of the Pyridin-2-yloxy Group : Nucleophilic substitution where 3-chlorobenzoic acid reacts with 2-hydroxypyridine in the presence of a base like potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways:
- Molecular Targets : Enzymes or receptors related to inflammation, cell proliferation, and apoptosis.
- Pathways Modulated : Inhibition or activation of signaling pathways that affect cellular responses, particularly in cancer and neurodegenerative diseases.
Pharmacological Applications
Research indicates that this compound may have multiple therapeutic applications:
- Anti-inflammatory Activity : Studies suggest it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from apoptosis, particularly in models of neurodegenerative diseases such as Parkinson's disease .
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of kinase pathways, similar to other benzamide derivatives .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(dimethylamino)propyl]methacrylamide | Methacrylamide instead of benzamide core | Used in polymer synthesis |
| N-[3-(dimethylamino)propyl]acrylamide | Acrylamide group | Reagent in biochemical studies |
Case Studies and Research Findings
- Neuroprotective Studies : A derivative similar to this compound was shown to exhibit lower toxicity compared to nilotinib while maintaining neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells .
- Kinase Inhibition : Research on benzamide derivatives has demonstrated their ability to inhibit RET kinase activity, suggesting a potential pathway for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
